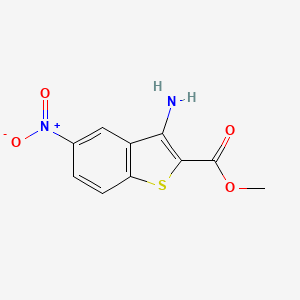

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZGLTDTPSMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374902 | |

| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34674-75-4 | |

| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS 34674-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2] This particular derivative, featuring an amino group at the 3-position, a nitro group at the 5-position, and a methyl carboxylate at the 2-position, presents a versatile platform for further chemical modifications. Its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules, including kinase inhibitors and potentially as a building block for targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, available spectroscopic data, and insights into its potential applications in drug development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 34674-75-4 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂O₄S | [3][4][5] |

| Molecular Weight | 252.25 g/mol | [3][4][5] |

| Appearance | Powder | [3] |

| Purity | ≥95% - 97% | [3][5] |

| InChI | 1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |

| SMILES | COC(=O)C1=C(N)C2=C(S1)C=CC(=C2)--INVALID-LINK--[O-] |

Synthesis

The synthesis of 3-aminobenzo[b]thiophenes can be efficiently achieved through a microwave-assisted one-pot condensation reaction. The following protocol is adapted from a general method for the synthesis of related scaffolds and is proposed for the preparation of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This procedure involves the reaction of a suitably substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, under microwave irradiation. For the target molecule, the starting material would be 2-chloro-5-nitrobenzonitrile.

Materials:

-

2-chloro-5-nitrobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (Et₃N)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ice

Equipment:

-

Microwave synthesizer

-

Reaction vessel suitable for microwave synthesis

-

Magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a designated microwave reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 130°C for a designated time (optimization may be required, typically in the range of 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.

-

Pour the reaction mixture into a beaker containing ice-water.

-

A solid precipitate should form. Collect the solid by vacuum filtration.

-

Wash the collected solid with deionized water to remove any residual DMSO and triethylamine salts.

-

Dry the product in a vacuum oven to yield the desired this compound.

Synthesis Workflow Diagram

References

- 1. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. calpaclab.com [calpaclab.com]

Characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Gewald reaction, and presents its spectral characterization data through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses the potential biological significance of this class of compounds as kinase inhibitors and visualizes a relevant signaling pathway.

Introduction

This compound, with the chemical formula C₁₀H₈N₂O₄S, is a substituted benzothiophene. The benzothiophene scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds. The presence of an amino group at the 3-position and a nitro group at the 5-position, along with a methyl ester at the 2-position, suggests a molecule with potential for diverse chemical modifications and biological activities. Notably, derivatives of 3-aminobenzothiophene have been investigated for their potential as kinase inhibitors, a critical class of targets in drug discovery, particularly in oncology. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₄S | [1][2] |

| Molecular Weight | 252.25 g/mol | [1][2] |

| CAS Number | 34674-75-4 | [1][2] |

| Appearance | Powder | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis

Experimental Protocol: Gewald Synthesis (Proposed)

This protocol is adapted from established methods for the synthesis of substituted 3-aminobenzothiophenes.

Materials:

-

2-cyano-2-(5-nitro-1,3-benzothiazol-2-yl)acetamide (or a suitable precursor)

-

Methyl thioglycolate

-

Triethylamine (TEA) or another suitable base

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Elemental sulfur

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrile (1 equivalent) and elemental sulfur (1.2 equivalents) in a suitable solvent such as ethanol or DMF.

-

To this mixture, add methyl thioglycolate (1.1 equivalents).

-

Add a catalytic amount of a base, such as triethylamine or morpholine, to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling or after the addition of water.

-

Collect the precipitate by vacuum filtration and wash with a cold solvent to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Diagram of the Proposed Synthetic Workflow

Caption: A flowchart illustrating the key stages in the proposed synthesis of the title compound.

Spectral Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data, based on the analysis of related compounds and general principles of spectroscopy, are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for the title compound are summarized in the following tables. These predictions are based on data from structurally similar compounds and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.8 | Doublet | 1H | H-4 |

| ~8.1 - 8.4 | Doublet of Doublets | 1H | H-6 |

| ~7.8 - 8.0 | Doublet | 1H | H-7 |

| ~6.0 - 6.5 | Singlet (broad) | 2H | -NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-3 (C-NH₂) |

| ~145 | C-5 (C-NO₂) |

| ~140 | C-7a |

| ~135 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~115 | C-7 |

| ~100 | C-2 |

| ~52 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted in the table below.

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Broad | N-H stretching (amino group) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1700 | Strong | C=O stretching (ester) |

| 1620 - 1580 | Strong | N-H bending (amino group) |

| 1550 - 1475 | Strong | Asymmetric N-O stretching (nitro group) |

| 1360 - 1290 | Strong | Symmetric N-O stretching (nitro group) |

| 1300 - 1200 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 252.25), the expected molecular ion peak and major fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 252 | [M]⁺ (Molecular ion) |

| 221 | [M - OCH₃]⁺ |

| 206 | [M - NO₂]⁺ |

| 193 | [M - COOCH₃]⁺ |

Biological Significance and Signaling Pathway

Benzothiophene derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including their role as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The title compound, possessing the benzothiophene scaffold, is a candidate for investigation as a kinase inhibitor.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is frequently observed in various cancers. As many benzothiophene derivatives have been shown to target kinases within this pathway, it serves as a relevant context for the potential biological activity of this compound.

Diagram of the MAPK/ERK Signaling Pathway

Caption: A simplified representation of the MAPK/ERK signaling cascade, a potential target for benzothiophene-based kinase inhibitors.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a proposed synthetic route, and a comprehensive analysis of its expected spectral characteristics. The discussion of its potential role as a kinase inhibitor, in the context of the MAPK/ERK signaling pathway, highlights a promising avenue for future research and drug development efforts. The data and protocols presented herein are intended to serve as a valuable resource for scientists working with this and related molecular scaffolds.

References

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and a proposed synthetic route based on established chemical methodologies. Furthermore, it explores the potential biological activities of this compound by drawing parallels with structurally related benzothiophene derivatives that have demonstrated significant pharmacological effects, including kinase inhibition and antimicrobial properties. This guide is intended to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a substituted benzothiophene with the chemical formula C₁₀H₈N₂O₄S.[1] The core of the molecule is a bicyclic system where a benzene ring is fused to a thiophene ring. This scaffold is adorned with three key functional groups: an amino group at position 3, a nitro group at position 5, and a methyl carboxylate group at position 2. These functional groups are expected to significantly influence the molecule's chemical reactivity, physicochemical properties, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₄S | [1] |

| Molecular Weight | 252.25 g/mol | [1] |

| CAS Number | 34674-75-4 | [1] |

| Appearance | Powder | [1] |

| Purity | Min. 95% | [1] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, a singlet for the amino protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the benzothiophene core.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of 3-aminobenzothiophene derivatives, particularly the reaction of 2-halobenzonitriles with methyl thioglycolate.[2][3] The following is a proposed experimental protocol.

Proposed Synthetic Protocol: Microwave-Assisted Annulation

This method is adapted from the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[2]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethanol

Equipment:

-

Microwave synthesizer

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and anhydrous DMSO to create a 2 M solution.

-

Add triethylamine (3.0 eq) to the mixture.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture with microwaves at a constant temperature of 130 °C for 15-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water and then with cold ethanol.

-

Dry the product under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activity of this compound has not been extensively reported, the benzothiophene scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Kinase Inhibition

Substituted benzothiophenes have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[2][3] For instance, derivatives of 3-aminobenzo[b]thiophene have been developed as inhibitors of LIMK1, PIM kinases, and MK2.[2] The structural features of the title compound, including the amino and nitro groups, could facilitate interactions with the ATP-binding site or allosteric sites of kinases.

Anticancer and Antimicrobial Activity

Benzothiophene derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The planar aromatic system can intercalate with DNA, and the various functional groups can form hydrogen bonds and other interactions with biological macromolecules. The presence of a nitro group can sometimes enhance the antimicrobial and cytotoxic effects of a molecule.

Drug Discovery Workflow

The exploration of this compound as a potential drug candidate would typically follow a structured workflow, as illustrated in the diagram below.

Figure 2: A generalized workflow for the development of a novel therapeutic agent.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods, and its structural features suggest a high potential for biological activity, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers embarking on the exploration of this and related benzothiophene derivatives.

References

- 1. This compound [cymitquimica.com]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.

A Comprehensive Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents, including selective estrogen receptor modulators like Raloxifene, the asthma medication Zileuton, and various kinase inhibitors used in oncology.[1][2][3] The inherent structural rigidity, electron-rich nature, and diverse functionalization potential of the benzothiophene ring system make it an exceptional scaffold for designing molecules that can interact with high specificity at biological targets.[3][4]

This compound (CAS No. 34674-75-4) is a highly functionalized derivative that serves as a versatile building block for further chemical elaboration.[5][6] The strategic placement of an amino group, a nitro group, and a methyl ester on the benzothiophene framework provides three distinct points of reactivity, enabling the synthesis of complex molecular architectures. This guide offers an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, providing researchers and drug development professionals with the foundational knowledge required for its effective application in synthetic chemistry.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzothiophene core dictates the compound's reactivity and physical characteristics. Its formal identification is crucial for regulatory and experimental documentation.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 34674-75-4 | [5][6][7] |

| Molecular Formula | C₁₀H₈N₂O₄S | [5][7] |

| Molecular Weight | 252.25 g/mol | [5] |

| Purity | Typically ≥95-97% |[5][7] |

Physical Properties

A thorough understanding of the physical properties is essential for designing experimental conditions, including reaction setup, purification, and formulation.

Table 2: Summary of Physical Properties

| Property | Value / Expected Value | Description |

|---|---|---|

| Appearance | Powder | The compound exists as a solid at room temperature.[5] |

| Melting Point | Not reported; requires experimental determination. | Expected to be a sharp melting point for a pure substance. |

| Solubility | Not reported; requires experimental determination. | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Low solubility in water and non-polar solvents like hexanes is anticipated. |

| UV-Vis λmax | Not reported; requires experimental determination. | The extended conjugated system is expected to show strong absorbance in the UV-Vis region. |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically <2 °C) suggests a high degree of purity, whereas a broad or depressed range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁-T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Solubility Profile Assessment

Causality: Knowledge of a compound's solubility is fundamental for selecting appropriate solvents for chemical reactions, purification (recrystallization), and analytical techniques (e.g., NMR, HPLC).

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, ranging from polar to non-polar (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes).

-

Sample Addition: To each vial, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Observation & Agitation: Vigorously stir or sonicate each vial for 2-3 minutes at ambient temperature. Visually inspect for dissolution.

-

Quantification:

-

If the compound dissolves, add another 1 mg and repeat until saturation is reached.

-

Classify the solubility qualitatively:

-

Soluble: >10 mg/mL

-

Slightly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

-

-

-

Validation: The protocol is self-validating through the systematic testing across a standardized panel of solvents, providing a reliable solubility profile.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons (3H): Signals are expected in the δ 7.5-9.0 ppm range. The protons on the nitro-substituted ring will be significantly downfield due to the electron-withdrawing effect of the NO₂ group.[3]

-

Amine Protons (2H): A broad singlet is expected for the -NH₂ group, typically in the δ 5.0-7.0 ppm range, which is exchangeable with D₂O.

-

Methyl Ester Protons (3H): A sharp singlet for the -OCH₃ group is anticipated around δ 3.8-4.0 ppm.[3]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the δ 160-170 ppm region.

-

Aromatic Carbons (8C): Multiple signals will appear in the δ 110-150 ppm range. Carbons attached to the nitro group and sulfur atom will have distinct chemical shifts.

-

Methyl Carbon (-OCH₃): A signal is expected around δ 50-55 ppm.[3]

-

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving NH protons.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Analysis: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

N-H Stretch (Amine): Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one symmetric and one asymmetric, typically around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): A band in the 1200-1300 cm⁻¹ region.

Chemical Properties and Reactivity

The compound's utility as a synthetic intermediate stems from the distinct reactivity of its three primary functional groups.

Caption: Key Reaction Pathways for the Subject Compound.

-

Amino Group (-NH₂): As a nucleophile, the primary aromatic amine can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is the primary handle for building molecular complexity, for instance, by forming amide bonds to introduce new side chains.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution. Its most common and synthetically useful transformation is reduction to an amino group, typically using reagents like SnCl₂/HCl or catalytic hydrogenation. This unmasks a new nucleophilic site, enabling the synthesis of di-amino benzothiophene derivatives.

-

Methyl Ester (-COOCH₃): The ester group can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (e.g., via EDC/HOBt coupling), further expanding the synthetic possibilities.

Synthesis and Purification Workflow

While multiple synthetic routes to substituted benzothiophenes exist, a common strategy involves the annulation of a benzene ring onto a thiophene precursor, often via a variation of the Gewald reaction followed by cyclization.[3][8]

Caption: General Workflow for Synthesis and Purification.

Plausible Synthetic Protocol (Microwave-Assisted)

Causality: Microwave-assisted synthesis is employed to drastically reduce reaction times and often improve yields by providing rapid, uniform heating compared to conventional methods.[3]

Methodology:

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a stir bar, combine the appropriate 2-halobenzonitrile precursor (1.0 eq), methyl thioglycolate (1.1 eq), and a suitable base such as triethylamine (Et₃N, 2.0 eq) in a solvent like DMSO.[3]

-

Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (e.g., 10-35 minutes), with continuous stirring.[3]

-

Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-water. This step is designed to precipitate the organic product, which has low aqueous solubility.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and solvent.

-

Purification:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Validation: The purity of the final product must be confirmed by analytical techniques such as HPLC, NMR, and melting point analysis to be ≥97%.

Safety and Handling

Causality: Proper safety protocols are mandatory to mitigate risks associated with handling chemical reagents. While specific data for this compound is limited, data from structurally similar aminothiophenes should be used as a guideline.[9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Hazard Classification: Based on similar compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation.[9]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids/bases.[9]

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its potential is realized through its conversion into more complex molecules with therapeutic potential.

-

Kinase Inhibitors: The aminobenzothiophene scaffold is a known core structure for various kinase inhibitors.[3] The amino group can be functionalized to interact with the hinge region of a kinase active site, while other parts of the molecule can be elaborated to achieve potency and selectivity.

-

Antimitotic Agents: Certain benzothiophene derivatives have been shown to inhibit tubulin polymerization, a key mechanism for antimitotic cancer drugs.[10]

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial hits that bind to a biological target. The reactive handles then allow for the systematic "growing" of the fragment into a potent lead compound.[3]

References

- 1. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 2. malayajournal.org [malayajournal.org]

- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 4. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. 3-AMino-5-nitro-benzo[b]thiophene-2-carboxylic acid Methyl ester | 34674-75-4 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. asianpubs.org [asianpubs.org]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-amino-5-nitro-1-benzothiophene Derivatives

Introduction: The Emerging Therapeutic Potential of the Benzothiophene Scaffold

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural versatility makes them promising candidates for the development of new therapeutic agents.[1][2] This guide focuses on a specific, highly functionalized scaffold: 3-amino-5-nitro-1-benzothiophene. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the benzothiophene core creates a unique electronic environment that can be exploited for targeted biological interactions. These derivatives have shown notable potential in several key therapeutic areas, particularly as antimicrobial and anticancer agents.[3][4] This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-amino-5-nitro-1-benzothiophene derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for 3-amino-5-nitro-1-benzothiophene Derivatives

The synthesis of 3-amino-5-nitro-1-benzothiophene derivatives can be achieved through several routes, often starting from commercially available substituted benzonitriles or benzaldehydes. A common and efficient approach involves the Gewald reaction and its modifications.

A key intermediate in many synthetic pathways is methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate.[5] This compound serves as a versatile starting material for further derivatization at the amino and carboxylate positions.

One effective method for the synthesis of the 3-aminobenzothiophene core is through microwave-assisted synthesis.[1] This technique can significantly reduce reaction times compared to conventional heating methods.[1]

General Synthetic Protocol: Microwave-Assisted Synthesis of 3-Aminobenzothiophenes

This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophenes and can be applied to 5-nitro substituted precursors.[1]

Rationale for Experimental Choices:

-

Microwave Irradiation: This method is chosen for its ability to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times and often cleaner reactions with higher yields compared to conventional heating.[1]

-

DMSO as Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high boiling point, making it ideal for microwave-assisted synthesis. It effectively dissolves the reactants and facilitates the reaction.

-

Triethylamine as Base: Triethylamine acts as a base to deprotonate the methyl thioglycolate, enabling its nucleophilic attack on the benzonitrile.

Experimental Workflow:

Caption: Workflow for the microwave-assisted synthesis of 3-aminobenzothiophenes.

Step-by-Step Methodology:

-

A mixture of the 5-nitrobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared in a microwave reaction vessel.[1]

-

The vessel is sealed and irradiated in a microwave synthesizer at 130 °C for a specified time (typically 10-40 minutes, depending on the substrate).[1]

-

After the reaction is complete, the mixture is cooled to room temperature using a stream of compressed air.[1]

-

The reaction mixture is then poured into ice-water.[1]

-

The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried in vacuo to yield the desired 3-aminobenzo[b]thiophene product.[1]

Biological Activities and Therapeutic Potential

The unique structural features of 3-amino-5-nitro-1-benzothiophene derivatives endow them with a range of biological activities. The nitro group, in particular, is a well-known pharmacophore that can be bioreduced in hypoxic environments, a characteristic of many solid tumors and microbial infections.

Antimicrobial Activity

Derivatives of the benzothiophene scaffold have demonstrated significant antimicrobial properties against a spectrum of pathogens.[6] The presence of the nitro group can enhance this activity.

Mechanism of Antimicrobial Action: The antimicrobial action of nitro-containing compounds often involves their reduction by microbial nitroreductases to form radical anions and other reactive species. These reactive intermediates can then induce cellular damage through various mechanisms, including:

-

DNA damage

-

Inhibition of essential enzymes

-

Disruption of cellular respiration

The following diagram illustrates the proposed general mechanism of action for nitro-containing antimicrobial agents.

Caption: Proposed antimicrobial mechanism of action for nitro-substituted compounds.

Quantitative Antimicrobial Data: The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for some nitro-substituted benzothiophene derivatives against various bacterial strains.

| Compound | E. coli (µM) | P. aeruginosa (µM) | Salmonella (µM) | S. aureus (µM) | Reference |

| Derivative 3b | >1.11 | 0.61-1.00 | 0.54-0.73 | - | [3] |

| Derivative 3f | 0.64-1.11 | >1.00 | >0.73 | - | [3] |

| Derivative 3j | >1.11 | 0.61-1.00 | >0.73 | - | [3] |

| Derivative 3k | >1.11 | 0.61-1.00 | 0.54-0.73 | - | [3] |

| Ciprofloxacin | - | 0.61-1.00 | - | - | [3] |

| Note: These are tetrahydrobenzothiophene derivatives with nitro substitutions, providing an indication of the potential activity of related compounds. |

Anticancer Activity

The anticancer potential of benzothiophene derivatives is a rapidly growing area of research.[4][7] The 3-amino-5-nitro-1-benzothiophene scaffold is of particular interest due to the hypoxic-targeting nature of the nitro group. Many solid tumors have hypoxic (low oxygen) regions, which can be exploited by prodrugs that are activated under these conditions.[8]

Mechanism of Anticancer Action: The anticancer activity of these compounds is likely multifactorial. One proposed mechanism involves the bioreduction of the nitro group by tumor-specific reductases in hypoxic environments, leading to the formation of cytotoxic species that selectively kill cancer cells.[8]

Additionally, benzothiophene derivatives have been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, some derivatives have been found to target the RhoA/ROCK signaling pathway, which is crucial for cell migration and metastasis.[9]

The following diagram outlines a potential mechanism of action for these compounds in cancer cells.

Caption: Potential anticancer mechanisms of 3-amino-5-nitro-1-benzothiophene derivatives.

Quantitative Anticancer Data: The anticancer potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table provides representative IC50 values for some nitro-substituted heterocyclic compounds against various cancer cell lines.

| Compound | A549 (Lung Cancer) (µM) | MCF-7 (Breast Cancer) (µM) | HCT-116 (Colon Cancer) (µM) | Reference |

| Nitrothiophene Derivative 3f | 3.72 | - | - | [4] |

| Thienopyrimidine Derivative 2 | - | >0.056 | - | [10] |

| Thienopyrimidine Derivative 3 | - | 0.25 | - | [10] |

| Cisplatin | >3.72 | - | - | [4] |

| Note: This is a 5-nitrothiophene derivative. | ||||

| Note: These are 4-amino-thieno[2,3-d]pyrimidine derivatives, demonstrating the anticancer potential of related scaffolds. |

Conclusion and Future Directions

3-amino-5-nitro-1-benzothiophene derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the tunable nature of its biological activity through further derivatization, makes it an attractive target for medicinal chemists.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

Elucidation of specific molecular targets: Identifying the precise enzymes and signaling pathways that these compounds interact with to better understand their mechanism of action.

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of infection and cancer.

By pursuing these avenues of research, the full therapeutic potential of 3-amino-5-nitro-1-benzothiophene derivatives can be realized.

References

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]

- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Overview of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic and synthetic information for the compound Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate (CAS Number: 34674-75-4). Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document compiles and analyzes data from closely related analogs and precursors to offer a predictive and comparative overview. The guide includes tabulated spectroscopic data, a generalized synthetic protocol, and workflow diagrams to support research and development activities involving this compound.

Chemical Structure and Properties

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present ¹H and ¹³C NMR data for a closely related precursor, 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde . This data provides a strong indication of the chemical shifts expected for the aromatic protons and carbons in the target molecule. The primary difference would be the absence of the aldehyde proton and carbon signals and the presence of signals corresponding to the methyl ester group.

Table 1: ¹H NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 10.00 | s | 1H, -CHO |

| 9.14 | s | 1H, Ar-H |

| 8.22 | d, J = 8.6 Hz | 1H, Ar-H |

| 8.03–7.95 | m | 3H, Ar-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 3-Amino-5-nitro-1-benzothiophene-2-carbaldehyde [3]

| Chemical Shift (δ) ppm | Assignment |

| 182.4 | -CHO |

| 151.7 | Ar-C |

| 147.5 | Ar-C |

| 145.2 | Ar-C |

| 132.6 | Ar-C |

| 125.4 | Ar-C |

| 123.5 | Ar-C |

| 120.4 | Ar-C |

| 111.6 | Ar-C |

Solvent: DMSO-d₆

Predicted NMR Data for this compound:

-

¹H NMR: The aromatic proton signals are expected in the range of δ 7.5-9.0 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around δ 3.8-4.0 ppm. The amino group protons (-NH₂) would present as a broad singlet.

-

¹³C NMR: The aromatic carbon signals would be in a similar range to the precursor. The carbonyl carbon of the ester is expected around δ 160-170 ppm, and the methoxy carbon (-OCH₃) should appear around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of the target compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450-3300 | Amino (-NH₂) | N-H stretching |

| 3100-3000 | Aromatic C-H | C-H stretching |

| 1720-1700 | Ester (C=O) | C=O stretching |

| 1620-1580 | Aromatic C=C | C=C stretching |

| 1550-1490 & 1350-1300 | Nitro (-NO₂) | Asymmetric & Symmetric N-O stretching |

| 1250-1000 | Ester (C-O) | C-O stretching |

Mass Spectrometry (MS)

The exact mass of this compound is 252.0205 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the nitro group (-NO₂).

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related 2-aminothiophene-3-carboxylates and subsequent nitration.

Generalized Synthesis of the Benzothiophene Core

The benzothiophene core can be synthesized via a domino reaction protocol. A generalized procedure is as follows:

-

Reaction Setup: A mixture of an appropriate ortho-substituted nitrothiophenol, methyl cyanoacetate, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF) is prepared.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 45-80 °C) for several hours.

-

Work-up and Purification: After cooling, the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Nitration of the Benzothiophene Ring

If the nitro group is not introduced via the starting materials, a subsequent nitration step can be performed.

-

Nitrating Mixture: A solution of the benzothiophene precursor is dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (e.g., -30 to 0 °C).

-

Addition of Nitrating Agent: A nitrating agent, typically concentrated nitric acid, is added dropwise to the cooled solution while maintaining the low temperature.

-

Reaction and Quenching: The reaction is stirred for a specific period at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring the mixture onto ice.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Visualization of Workflows

The following diagrams illustrate the generalized synthetic pathway and a typical analytical workflow for the characterization of this compound.

Caption: Generalized Synthetic Pathway.

Caption: Analytical Workflow for Characterization.

Conclusion

While a complete, experimentally verified dataset for this compound is not currently available in the public literature, this guide provides a robust, predictive overview based on the analysis of closely related compounds. The presented data and protocols offer a valuable starting point for researchers and professionals in the fields of medicinal chemistry and drug development. Further experimental work is necessary to fully characterize this compound and validate the predicted spectroscopic data.

References

The Therapeutic Promise of Benzothiophene Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a versatile template for the design of potent and selective therapeutic agents.[1][2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of benzothiophene compounds, with a focus on their anticancer, antimicrobial, and neurological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical entity in their discovery programs.

Benzothiophene and its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, antidiabetic, anticonvulsant, and neuroprotective effects.[3][4][5][6][7] Several benzothiophene-based drugs have already reached the market, such as the selective estrogen receptor modulator (SERM) raloxifene (Evista™), the antifungal agent sertaconazole , and the leukotriene inhibitor zileuton , underscoring the clinical relevance of this heterocyclic system.[6]

This guide will delve into the specific applications of benzothiophene derivatives, presenting key quantitative data in a structured format, outlining experimental methodologies where available, and illustrating the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Applications: Targeting Multiple Hallmarks of Cancer

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and tubulin polymerization to the modulation of key signaling pathways.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of many cancers. Benzothiophene-based compounds have been successfully designed as potent inhibitors of several cancer-relevant kinases.

One notable example is the development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors.[8][9] Compound 16b , a 5-hydroxybenzothiophene hydrazide, has shown potent inhibitory activity against a panel of kinases, including Clk1/4, DRAK1, Dyrk1A/B, and haspin, with IC50 values in the nanomolar range.[10][8] This multi-targeted approach is particularly promising for overcoming chemoresistance.[10][8] Furthermore, benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis. Compound 36 from this series demonstrated nanomolar inhibition of Aurora kinases and induced apoptosis in HCT 116 colon cancer cells.[11]

In addition to cell cycle kinases, benzothiophene derivatives have been developed to target signaling pathways crucial for cancer cell survival and proliferation. Benzo[b]thiophene 1,1-dioxide derivatives have been reported as potent STAT3 inhibitors.[12] The signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many tumors and plays a key role in cell proliferation, survival, and migration.[12] Compound 8b from this series effectively blocked STAT3 phosphorylation and induced apoptosis in cancer cells.[12]

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| 16b | Clk4 | 11 | - | [8] |

| DRAK1 | 87 | - | [8] | |

| Haspin | 125.7 | - | [8] | |

| Clk1 | 163 | - | [8] | |

| Dyrk1B | 284 | - | [8] | |

| Dyrk1A | 353.3 | - | [8] | |

| 36 | Aurora Kinase A | Not specified (nanomolar range) | HCT 116 | [11] |

| Aurora Kinase B | Not specified (nanomolar range) | HCT 116 | [11] | |

| 8b | STAT3 | Not specified | - | [12] |

Tubulin Polymerization Inhibition

The microtubule network is a vital component of the cellular cytoskeleton and a well-established target for anticancer drugs.[13] Benzothiophene acrylonitrile analogs have been synthesized as potent inhibitors of tubulin polymerization, exhibiting a mode of action similar to combretastatin A-4.[13] Compound 6 from this series, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, displayed impressive cytotoxic activity against a panel of 60 human cancer cell lines, with GI50 values ranging from 21.1 nM to 98.9 nM.[13] A significant advantage of these compounds is their ability to overcome P-glycoprotein-mediated multidrug resistance.[13]

| Compound | Activity | GI50 Range (nM) | Cell Lines | Reference |

| 6 | Growth Inhibition | 21.1 - 98.9 | NCI-60 panel | [13] |

Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene-based SERMs, such as raloxifene, arzoxifene, and bazedoxifene, have been pivotal in the management of hormone-responsive conditions, particularly osteoporosis and the prevention of estrogen receptor-positive (ER+) breast cancer.[14][15] These compounds exhibit tissue-selective estrogenic and anti-estrogenic activities, acting as estrogen antagonists in breast and uterine tissues while displaying estrogenic effects on bone.[14][16]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Raloxifene | ERα | 38 | MCF-7 (proliferation inhibition) | [14] |

| Arzoxifene | ERα | 2.5 | MCF-7 (proliferation inhibition) | [14] |

| Bazedoxifene | ERα | 2.4 | - (binding affinity) | [14] |

| ERβ | 6.5 | - (binding affinity) | [14] |

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[17] Benzothiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18][19]

Substituted benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[17] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated MRSA and daptomycin-resistant strains.[17]

Furthermore, novel tetrahydrobenzothiophene derivatives have been designed and synthesized, demonstrating broad-spectrum antibacterial activity.[20] Compound 3b from this series showed excellent activity against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria, with MIC values in the low micromolar range.[20]

| Compound | Organism | MIC (µg/mL) | Reference |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | [17] |

| 3b | E. coli | 1.11 µM | [20] |

| P. aeruginosa | 1.00 µM | [20] | |

| Salmonella | 0.54 µM | [20] | |

| S. aureus | 1.11 µM | [20] |

Applications in Neurodegenerative Disorders

Benzothiophene derivatives are also being explored for their potential in treating neurodegenerative diseases.[21][22][23] Their ability to cross the blood-brain barrier and interact with various targets in the central nervous system makes them attractive candidates for the development of novel neurotherapeutics.[22]

Benzothiophene-based SERMs, such as raloxifene, have been shown to provide neuroprotection through a novel GPR30-dependent mechanism.[24] Additionally, benzothiophene-chalcone hybrids have been designed as cholinesterase inhibitors, a key therapeutic strategy for Alzheimer's disease.[21]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. While comprehensive, step-by-step protocols are best found in the full-text articles, this section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzothiophene derivatives based on the available literature.

General Synthesis of Benzothiophene Derivatives

The synthesis of benzothiophene derivatives often involves multi-step reactions. A common strategy for the synthesis of 3-substituted-2-aryl-benzo[b]thiophenes involves:

-

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are frequently used to introduce substituents at specific positions of the benzothiophene core.

-

Electrophilic Cyclization: Intramolecular electrophilic cyclization is another key method for constructing the benzothiophene ring system.

A representative procedure for a Sonogashira coupling reaction to synthesize alkyne-substituted benzothiophenes is as follows:

-

To a stirred mixture of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, dimethylformamide (DMF), an alkyne, and triethylamine under an argon atmosphere, PdCl2(PPh3)2 and CuI are added.

-

The resulting mixture is stirred at room temperature for 12 hours.

-

The reaction is then quenched with water and extracted with dichloromethane (DCM).

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under vacuum.

-

The residue is purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment

The cytotoxic potency of newly synthesized benzothiophene compounds is typically evaluated against a panel of human cancer cell lines.

-

Cell Lines: A diverse panel of cancer cell lines, such as the NCI-60 panel, is used to assess the broad-spectrum anticancer activity.[13]

-

Assay: The sulforhodamine B (SRB) assay is a common method to determine cell growth inhibition.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell viability.

-

-

Data Analysis: The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.[13]

Antimicrobial Susceptibility Testing

The antimicrobial activity of benzothiophene derivatives is determined using standard methods to ascertain the minimum inhibitory concentration (MIC).

-

Method: The broth microdilution method is a standard and widely used technique.[17][20]

-

Procedure:

-

Serial twofold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][20]

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by benzothiophene compounds is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Anticancer Mechanisms of Benzothiophene Derivatives

General Drug Discovery Workflow for Benzothiophene Compounds

Conclusion and Future Directions

The benzothiophene scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives highlights the immense potential of this heterocyclic system in addressing unmet medical needs. The successful clinical translation of several benzothiophene-based drugs provides a strong validation for continued research in this area.

Future efforts in the field of benzothiophene-based drug discovery should focus on:

-

Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of structure-activity relationships (SAR) to design more potent and selective inhibitors.[1][25][26]

-

Multi-Targeted Agents: Developing single molecules that can modulate multiple targets simultaneously to combat complex diseases like cancer and overcome drug resistance.[10][8]

-

Exploration of New Therapeutic Areas: Investigating the potential of benzothiophene derivatives in other disease areas, such as inflammatory and metabolic disorders.

-

Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical evaluation to translate basic research findings into tangible therapeutic benefits for patients.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]

- 16. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Application of 4D-QSAR studies to a series of benzothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visualizations of key chemical transformations.

Core Compound Information

This compound is a heterocyclic compound belonging to the benzothiophene class of molecules. Its chemical structure incorporates an amino group at the 3-position and a nitro group at the 5-position of the benzothiophene core, with a methyl carboxylate group at the 2-position. This particular arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₄S | [1] |

| Molecular Weight | 252.25 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | Min. 95% | [1] |

| CAS Number | 34674-75-4 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a microwave-assisted one-pot reaction. This method offers a rapid and efficient means of obtaining the target compound.[2]

Experimental Protocol: Microwave-Assisted Synthesis[2]

Reactants:

-

2-Fluoro-5-nitrobenzonitrile

-

Methyl thioglycolate

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of 2-fluoro-5-nitrobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dimethyl sulfoxide.

-

The reaction mixture is subjected to microwave irradiation at 130 °C for a specified duration.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice-water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Below is a Graphviz diagram illustrating the synthesis workflow.

References

The 3-Aminobenzothiophene Scaffold: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

The 3-aminobenzothiophene core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of this crucial heterocycle, designed for researchers, medicinal chemists, and drug development professionals. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies from classical multi-step sequences to modern, high-efficiency protocols, and illuminate its diverse applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors, antimitotic agents, and therapeutics for central nervous system (CNS) disorders. This document is structured to provide not just procedural knowledge but also a deep understanding of the chemical principles and strategic decisions that underpin the synthesis and application of this vital scaffold.

Introduction: The Emergence of a Privileged Heterocycle

The benzothiophene moiety, an aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is a cornerstone in the architecture of numerous pharmaceuticals and functional materials.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. When substituted with an amino group at the C3-position, the resulting 3-aminobenzothiophene scaffold gains a critical vector for chemical modification and a key hydrogen-bond donor/acceptor site, unlocking vast potential for targeted biological activity.

This scaffold's journey from a synthetic curiosity to a mainstay in drug discovery has been driven by the persistent need for novel chemical entities to address complex diseases. Derivatives have shown remarkable efficacy as inhibitors of crucial cellular targets like protein kinases and tubulin, and have been investigated for anti-inflammatory, antimicrobial, and CNS-related activities.[2][3][4] This guide will provide a comprehensive analysis of the key synthetic milestones that have made this versatile scaffold readily accessible to the scientific community.

Foundational Synthetic Strategies: The Willgerodt-Kindler Era

Early access to the 3-aminobenzothiophene core was often challenging, relying on multi-step and sometimes low-yielding reactions. Among the classical methods, the application of the Willgerodt-Kindler reaction stands out as a robust, albeit often harsh, approach.[5] This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, like morpholine, to yield a thioamide.[6] A key innovation for benzothiophene synthesis was the adaptation of this reaction into a one-pot cyclization.

The synthesis of 3-aminobenzothiophenes via a Willgerodt-Kindler pathway commonly starts from an ortho-haloaryl ketone, such as 1-(2-chloro-5-nitrophenyl)ethanone.[7] In a single pot, this starting material is reacted with elemental sulfur and a primary or secondary amine. The reaction proceeds through a complex cascade to furnish the cyclized 3-aminobenzothiophene product. While effective, this method often requires high temperatures and can have a limited substrate scope, but it laid the essential groundwork for future synthetic developments.

Proposed Reaction Mechanism: Willgerodt-Kindler Cyclization

The mechanism for this specific cyclization is intricate but can be understood as a sequence of established transformations. The causality behind this one-pot synthesis lies in the unique reactivity of the starting materials under thermal conditions.

-

Thioamidation: The aryl ketone reacts with sulfur and the amine to form an intermediate thioamide at the alpha-carbon, a hallmark of the Willgerodt-Kindler reaction.

-

Enethiolate Formation: In the basic amine medium, the thioamide tautomerizes or is deprotonated to form a reactive enethiolate intermediate.

-

Intramolecular Cyclization: The nucleophilic sulfur of the enethiolate attacks the ortho-chloro-substituted carbon of the benzene ring in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, displacing the chloride and forming the thiophene ring.

-

Aromatization: A final tautomerization step leads to the stable, aromatic 3-aminobenzothiophene product.

Modern Synthetic Methodologies: The Pursuit of Efficiency

The demand for large, diverse libraries of 3-aminobenzothiophene derivatives for high-throughput screening necessitated the development of more efficient, versatile, and scalable synthetic routes. The past few decades have seen a paradigm shift towards methods that offer higher yields, shorter reaction times, and greater functional group tolerance.

Microwave-Assisted Annulation of 2-Halobenzonitriles

A significant breakthrough in the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction between 2-halobenzonitriles and methyl thioglycolate.[2] This method is exceptionally rapid and efficient, often providing high yields of the desired product in minutes, compared to hours with conventional heating. The use of microwave irradiation is a key experimental choice, as it provides uniform and rapid heating (dielectric heating), which dramatically accelerates the rate of the reaction cascade.

This transformation is typically carried out in a polar aprotic solvent like DMSO with an organic base such as triethylamine. The reaction proceeds cleanly, and the product often precipitates upon pouring the reaction mixture into water, simplifying purification.[2]

Proposed Reaction Mechanism: 2-Halobenzonitrile Cyclization

The mechanism involves a series of base-mediated nucleophilic reactions, culminating in the formation of the heterocyclic ring.

-

Thiolate Formation: Triethylamine deprotonates the thiol of methyl thioglycolate to form a nucleophilic thiolate.[8]

-

SₙAr Reaction: The thiolate attacks the carbon bearing the halogen on the 2-halobenzonitrile, displacing the halide via a nucleophilic aromatic substitution mechanism. This forms an intermediate aryl thioether.

-

Thorpe-Ziegler Cyclization: The base then deprotonates the α-carbon (adjacent to the ester), generating a carbanion. This carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular Thorpe-Ziegler cyclization to form a five-membered ring intermediate.

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable enamine, yielding the final 3-aminobenzothiophene product.

Comparison of Synthetic Methodologies

The evolution from classical to modern synthetic methods reflects a drive towards greater efficiency, safety, and versatility. The table below summarizes key differences between the foundational Willgerodt-Kindler approach and the modern microwave-assisted annulation.

| Feature | Willgerodt-Kindler Route | Microwave-Assisted Annulation |

| Starting Materials | o-Haloaryl Ketones, Sulfur, Amine | 2-Halobenzonitriles, Thioglycolate Esters |

| Reaction Time | Several hours to overnight | 5 - 20 minutes |